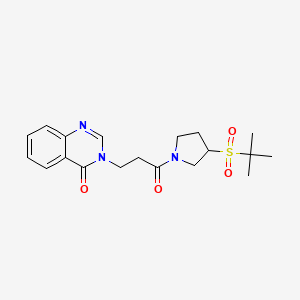

![molecular formula C20H16N2OS B2487566 2-{[(Benzoylamino)carbothioyl]amino}-1,1'-biphenyl CAS No. 19249-97-9](/img/structure/B2487566.png)

2-{[(Benzoylamino)carbothioyl]amino}-1,1'-biphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to "2-{[(Benzoylamino)carbothioyl]amino}-1,1'-biphenyl" involves complex chemical processes, where key steps may include the formation of Schiff bases, cyclocondensation, and reactions with specific reagents to introduce various functional groups. For example, some derivatives have been synthesized through processes involving the conversion of 2-(α-hydroxy benzyl) benzimidazole to its bromo counterpart, followed by reactions with different substituents to produce compounds with potent activities (Sharma, Kohli, & Sharma, 2010). Additionally, the use of additives like OxymaPure in the carbodiimide approach has been tested for the synthesis of α-ketoamide derivatives, showcasing the method's efficiency in terms of yield and purity (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

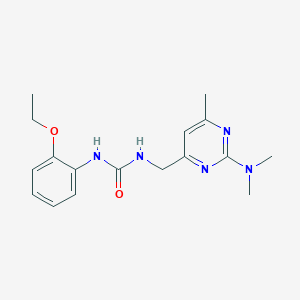

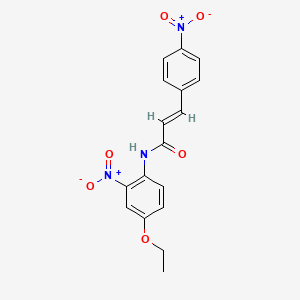

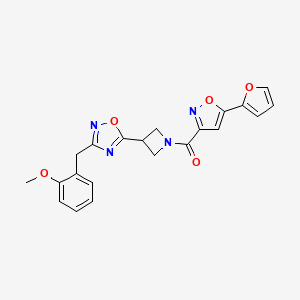

Molecular Structure Analysis

The molecular structure of compounds related to "this compound" often features complex arrangements of atoms and functional groups, contributing to their unique properties. Studies have revealed that the orientation of substituents and the presence of specific functional groups are critical for the compound's biological activity. For instance, certain structural motifs have been identified as favorable for antiviral activities, with specific patterns of substituents enhancing potency (Öberg et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of "this compound" derivatives includes their participation in various reactions, such as carbopalladation, which has been employed for synthesizing 2-aminonaphthalenes and 1,3-benzoxazine derivatives (Tian, Pletnev, & Larock, 2003). These reactions highlight the compound's versatility in forming structures with potential therapeutic relevance.

Physical Properties Analysis

The physical properties of "this compound" and its derivatives, such as melting points, solubility, and crystal structures, play a crucial role in determining their suitability for various applications. For example, the optical resolution of certain derivatives has been explored to synthesize optically active compounds, which is essential for their biological activity (Shiraiwa et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and stability under various conditions, are pivotal for the utility of "this compound" derivatives. Studies have delved into transformations leading to the synthesis of novel compounds, indicating the compound's flexibility in chemical modifications and the potential for generating diverse molecules with desired properties (Stanovnik, Bratušek, Rečnik, Svete, & Meden, 2003).

Scientific Research Applications

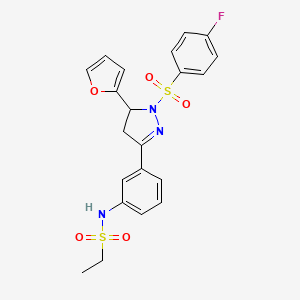

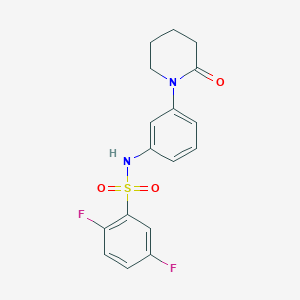

Arylsulfonamides in Cancer Research

- A study on arylsulfonamides from Tupistra chinensis Baker identified compounds structurally characterized as 2-[2-([1,1′-biphenyl]-4-ylsulfonylamino)-benzoylamino]-benzoic acid methyl ester and 2-[([1,1′-biphenyl]-4-ylsulfonyl)amino]-benzoic acid. These compounds showed weak cytotoxicity in human cancer cell lines, suggesting potential for cancer research applications (Xu et al., 2020).

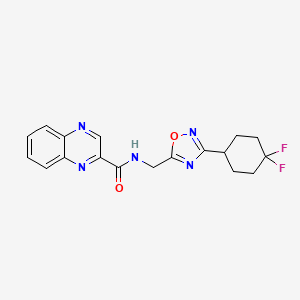

Antiadenoviral Compounds

- Research on 2-[2-Benzoylamino)benzoylamino]benzoic acid analogues found that these compounds acted as inhibitors of adenovirus replication, indicating their potential use in antiviral therapy (Öberg et al., 2012).

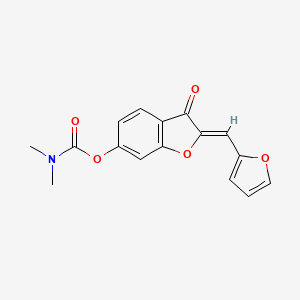

Crystal Structure Analysis

- A study on diisopropyl [(benzoylamino)(phenyl)methyl]phosphonate revealed its crystal structure, which could contribute to a better understanding of molecular interactions and design in pharmaceuticals (Fang et al., 2009).

Antihypertensive Activity

- Synthesis and evaluation of certain derivatives related to this compound demonstrated potent antihypertensive effects. These findings could lead to new treatments for hypertension (Sharma et al., 2010).

Tyrosinase Inhibition

- Biphenyl ester derivatives were found to be effective tyrosinase inhibitors, which are significant in the treatment of hyperpigmentation and other skin disorders (Kwong et al., 2017).

Peptide Synthesis

- Certain benzoylamino compounds were used as N-protecting groups in peptide synthesis, indicating their utility in the production of peptides and proteins (Svete et al., 1997).

properties

IUPAC Name |

N-[(2-phenylphenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c23-19(16-11-5-2-6-12-16)22-20(24)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H,(H2,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCKNCJBXDGMQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487484.png)

![1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2487485.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2487498.png)